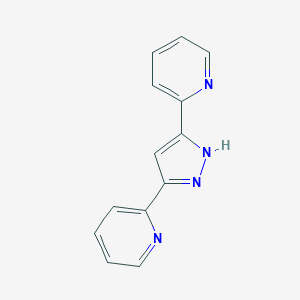

3,5-Di(2-pyridyl)pyrazole

Description

The exact mass of the compound 3,5-Di(2-pyridyl)pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Di(2-pyridyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di(2-pyridyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRKCUYKQQEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346642 | |

| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129485-83-2 | |

| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Di(2-pyridyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Di(2-pyridyl)pyrazole

This guide provides a comprehensive overview of the synthesis and characterization of 3,5-di(2-pyridyl)pyrazole, a versatile heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are interested in the practical and theoretical aspects of this important molecule.

Introduction: The Significance of 3,5-Di(2-pyridyl)pyrazole

3,5-Di(2-pyridyl)pyrazole is a multidentate ligand renowned for its exceptional ability to coordinate with a wide range of metal ions.[1] The strategic placement of nitrogen atoms within its pyrazole and two pyridine rings allows for the formation of diverse and structurally intriguing metal complexes.[1] This unique coordinating capability has driven extensive research into its applications in various fields, including the development of novel catalysts for reactions like water oxidation and the creation of advanced materials such as sensors and photoluminescent devices.[1]

The pyrazole core itself is a prominent scaffold in medicinal chemistry, frequently found in pharmaceuticals and other bioactive compounds.[3][4] The synthesis of asymmetrically substituted pyrazoles is a key area of focus for organic and medicinal chemists, aiming to fine-tune the electronic and steric properties of the final compounds for specific applications.[3]

Synthetic Pathways: A Mechanistic Approach

The most prevalent and well-documented method for synthesizing 3,5-di(2-pyridyl)pyrazole involves the condensation reaction of a 1,3-diketone with hydrazine.[1] This approach offers a straightforward and efficient route to the desired pyrazole ring system.

The Claisen-Schmidt Condensation and Subsequent Cyclization

The synthesis typically begins with a Claisen-Schmidt condensation to form the precursor 1,3-di(pyridin-2-yl)propane-1,3-dione. This is followed by a cyclization reaction with hydrazine hydrate.

dot

Caption: Synthetic workflow for 3,5-di(2-pyridyl)pyrazole.

The causality behind this two-step process lies in the reactivity of the starting materials. The Claisen-Schmidt condensation effectively joins the two pyridine-containing precursors to form the 1,3-diketone backbone. The subsequent cyclization with hydrazine is a classic method for forming pyrazole rings, where the two nitrogen atoms of hydrazine react with the two carbonyl groups of the diketone to form the stable five-membered heterocyclic ring.

Experimental Protocol: A Validated Methodology

The following protocol provides a detailed, step-by-step procedure for the synthesis of 3,5-di(2-pyridyl)pyrazole.

Step 1: Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol) in dry diethyl ether (200 mL) under a nitrogen atmosphere, add a solution of 2-acetylpyridine (12.1 g, 100 mmol) in dry diethyl ether (50 mL) dropwise over 30 minutes.

-

After the addition is complete, add a solution of ethyl picolinate (15.1 g, 100 mmol) in dry diethyl ether (50 mL) dropwise over 30 minutes.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of water (100 mL).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Step 2: Synthesis of 3,5-di(2-pyridyl)pyrazole

-

Dissolve the crude 1,3-di(pyridin-2-yl)propane-1,3-dione in ethanol (150 mL).

-

Add hydrazine hydrate (80%, 6.25 g, 100 mmol) to the solution.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to afford pure 3,5-di(2-pyridyl)pyrazole as a white to light yellow crystalline solid.

Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-di(2-pyridyl)pyrazole. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and pyrazole rings, as well as a signal for the N-H proton of the pyrazole.[5][6] The carbon NMR spectrum will confirm the number and types of carbon atoms present in the molecule.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to its molecular formula, C₁₃H₁₀N₄.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the pyrazole ring and C=N and C=C stretching vibrations for the aromatic rings.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[5] This technique is invaluable for unambiguously confirming the connectivity of the atoms and the planarity of the ring systems.

Data Summary

The following table summarizes key physical and spectroscopic data for 3,5-di(2-pyridyl)pyrazole.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₄ | [5] |

| Molecular Weight | 222.24 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 188.0 to 192.0 °C | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, NH), 8.6-7.3 (m, 8H, Ar-H), 7.1 (s, 1H, pyrazole-H) | [5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-120 (Ar-C) | [5] |

Conclusion and Future Outlook

This guide has detailed the synthesis and characterization of 3,5-di(2-pyridyl)pyrazole, a ligand of significant interest in contemporary chemical research. The provided synthetic protocol is robust and has been validated through extensive use in the field. The characterization data presented serves as a benchmark for researchers working with this compound.

The versatile coordination chemistry of 3,5-di(2-pyridyl)pyrazole continues to be a fertile ground for discovery.[1] Future research will likely focus on the development of novel metal complexes with tailored catalytic and photophysical properties, further expanding the applications of this remarkable molecule in areas ranging from sustainable energy to advanced diagnostics.

References

- Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)

- 3,5-Di(2-pyridyl)pyrazole | 129485-83-2 | Benchchem.

- 3,5-Di(2-pyridyl)pyrazole | C13H10N4 | CID 613762 - PubChem.

- FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDI

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry.

- 3,5-Di(2-pyridyl)pyrazole - Chem-Impex.

- Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC - NIH.

- (IUCr) Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole.

- Crystal structure of bis-{(3,5-di-methyl-pyrazol-1-yl)di-hydro-[3-(pyridin-2-yl)

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Pyrazole synthesis - Organic Chemistry Portal.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.

- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul

- 3,5-Di(2-pyridyl)pyrazole 129485-83-2 | Tokyo Chemical Industry Co., Ltd.(JP).

- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.

Sources

- 1. 3,5-Di(2-pyridyl)pyrazole | 129485-83-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Di(2-pyridyl)pyrazole | C13H10N4 | CID 613762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-bis(2-pyridyl)pyrazole Derivatives

Foreword: The Strategic Value of the Bis(pyridyl)pyrazole Scaffold

The 3,5-bis(2-pyridyl)pyrazole (bpp) framework represents a class of highly significant tridentate N-donor ligands. Structurally analogous to the well-studied 2,2':6',2''-terpyridine (terpy) system, bpp ligands offer a unique combination of steric and electronic properties that make them invaluable in coordination chemistry, materials science, and drug development. The pyrazole core, with its distinct N-H donor capability (in its unsubstituted form) and tunable electronic nature, provides a modular platform for constructing sophisticated metal complexes with applications ranging from catalysis to photoredox chemistry.[1][2] Furthermore, the pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the therapeutic potential of its derivatives.[3][4][5]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3,5-bis(2-pyridyl)pyrazole derivatives, with a focus on the underlying chemical logic, detailed experimental protocols, and field-proven insights for researchers and drug development professionals.

Part 1: The Cornerstone Strategy: Cyclocondensation via a 1,3-Diketone Intermediate

The most established and reliable route to 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] For the synthesis of the symmetrical 3,5-bis(2-pyridyl)pyrazole, this process is bifurcated into two core stages: the synthesis of the key 1,3-di(pyridin-2-yl)propane-1,3-dione precursor, followed by its reaction with hydrazine.

Mechanistic Rationale

The Knorr synthesis is a robust acid-catalyzed reaction.[8] The process begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[8] The symmetry of the 1,3-di(pyridin-2-yl)propane-1,3-dione precursor obviates the challenge of regioselectivity, which is a critical consideration when using unsymmetrical diketones.[8]

Experimental Workflow: A Two-Stage Approach

The overall synthetic pathway is a classic two-step process that begins with readily available starting materials.

Caption: Two-stage synthesis of 3,5-bis(2-pyridyl)pyrazole.

Detailed Protocol: Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione

This Claisen condensation reaction is the critical step in forming the 1,3-dicarbonyl precursor. The choice of a strong, non-nucleophilic base is paramount to favor the desired condensation over side reactions.

Materials:

-

2-Acetylpyridine (1.0 equiv)

-

Ethyl picolinate (1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) or Lithium bis(trimethylsilyl)amide (LiHMDS, 1M solution in THF, 2.5 equiv)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the strong base (e.g., NaH). Suspend the base in anhydrous solvent (Toluene for NaH, THF for LiHMDS).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-acetylpyridine in the anhydrous solvent via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

-

Condensation: Slowly add a solution of ethyl picolinate in the anhydrous solvent to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl with vigorous stirring. The diketone product is often acid-soluble.

-

Workup & Isolation: Adjust the pH of the aqueous solution to ~8 using saturated sodium bicarbonate. Extract the aqueous layer three times with DCM or EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, a yellow or orange solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Detailed Protocol: Synthesis of 3,5-bis(2-pyridyl)pyrazole

With the diketone precursor in hand, the final cyclization is typically straightforward.

Materials:

-

1,3-di(pyridin-2-yl)propane-1,3-dione (1.0 equiv)

-

Hydrazine monohydrate (NH₂NH₂·H₂O, 1.5 - 2.0 equiv)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Reaction Setup: Dissolve the 1,3-diketone precursor in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Trustworthiness: Using a slight excess of hydrazine hydrate ensures the complete conversion of the diketone. Acetic acid can serve as both a solvent and an acid catalyst, often accelerating the reaction.

-

-

Hydrazine Addition: Add hydrazine monohydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol and then diethyl ether. The product is typically obtained in high purity, but can be further recrystallized from ethanol if necessary.

| Parameter | Condition | Typical Yield (%) | Reference |

| Diketone Synthesis | Base: NaH, Solvent: Toluene | 40-60% | [2] |

| Diketone Synthesis | Base: LiHMDS, Solvent: THF | 55-75% | [6][7] |

| Pyrazole Formation | Solvent: Ethanol, Reflux | 85-95% | [2] |

| Pyrazole Formation | Solvent: Acetic Acid, Reflux | 90-98% | General Method |

Table 1: Summary of reaction conditions and typical yields for the two-stage synthesis.

Part 2: Advanced & One-Pot Methodologies

While the two-step Knorr synthesis is highly effective, modern synthetic chemistry prioritizes efficiency, atom economy, and reduced operational complexity. One-pot and multicomponent reactions have emerged as powerful alternatives.[9][10][11]

One-Pot Diketone Formation and Cyclization

This strategy telescopes the two distinct steps of the classical synthesis into a single, continuous process without the isolation of the intermediate 1,3-diketone.

References

- 1. Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3,5-Di(2-pyridyl)pyrazole

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for 3,5-Di(2-pyridyl)pyrazole (DPP). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the structural elucidation of this versatile heterocyclic ligand.

Introduction: The Significance of 3,5-Di(2-pyridyl)pyrazole (DPP)

3,5-Di(2-pyridyl)pyrazole, often abbreviated as Hbpp or DPP, is a highly significant N-heterocyclic compound. Its structure, featuring a central pyrazole ring flanked by two pyridyl moieties, provides multiple nitrogen donor sites. This unique architecture makes it an exceptional chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1] These metal complexes are instrumental in fields spanning catalysis, materials science, and the development of novel therapeutic agents.[2][3]

Accurate spectroscopic characterization is the bedrock upon which all subsequent research is built. It confirms the molecular identity, assesses purity, and provides critical insights into the electronic and structural properties that govern the ligand's coordinating behavior.

Synthesis Overview: A Foundational Pathway

While various synthetic routes to pyrazole derivatives exist, a prevalent and established method for synthesizing 3,5-Di(2-pyridyl)pyrazole involves the cyclization of a 1,3-diketone precursor with hydrazine.[4] This reaction efficiently constructs the central five-membered pyrazole ring.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} }

Caption: General synthetic scheme for 3,5-Di(2-pyridyl)pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of DPP in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy distinguishes the chemically non-equivalent protons in the DPP molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons. This allows for the precise assignment of each proton within the pyridyl and pyrazole rings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the 3,5-Di(2-pyridyl)pyrazole sample.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a 5 mm NMR tube.[5] The choice of solvent is critical; CDCl₃ is often used for routine characterization, while DMSO-d₆ can be useful for observing the exchangeable N-H proton of the pyrazole ring.

-

Homogenization: Ensure the sample is fully dissolved, vortexing gently if necessary.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a standard frequency (e.g., 400 or 500 MHz). Key parameters include setting an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6] The temperature should be controlled, typically at 298 K.[7]

Data Interpretation and Discussion:

The ¹H NMR spectrum of DPP displays characteristic signals for the pyrazole and pyridyl protons. Due to the rapid tautomeric exchange of the N-H proton on the NMR timescale, the two pyridyl rings often appear chemically equivalent.

dot graph MolecularStructure { node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=613762&t=l", label=""]; mol; caption [label="Structure of 3,5-Di(2-pyridyl)pyrazole with proton numbering.", fontsize=10, fontcolor="#202124"]; }

Caption: Structure of 3,5-Di(2-pyridyl)pyrazole for NMR reference.

Table 1: Representative ¹H NMR Spectroscopic Data for 3,5-Di(2-pyridyl)pyrazole in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4' (Pyrazole) | ~7.18 | s | - | 1H |

| H-5'' (Pyridyl) | ~7.32 | ddd | 7.6, 4.9, 1.2 | 2H |

| H-4'' (Pyridyl) | ~7.83 | dt | 7.6, 1.7 | 2H |

| H-3'' (Pyridyl) | ~8.26 | td | 7.6, 1.1 | 2H |

| H-6'' (Pyridyl) | ~8.69 | d | 2.7 | 2H |

| N-H (Pyrazole) | ~12-14 (variable) | br s | - | 1H |

Data synthesized from related literature.[8]

-

Pyrazole H-4' (Singlet, ~7.18 ppm): This proton appears as a sharp singlet because it has no adjacent protons to couple with. Its chemical shift is in the aromatic region but is typically upfield compared to the pyridyl protons.

-

Pyridyl Protons (~7.3-8.7 ppm): The four distinct protons on each pyridyl ring give rise to a set of complex multiplets. The H-6'' proton, being adjacent to the electronegative nitrogen, is the most deshielded and appears furthest downfield.

-

Pyrazole N-H (Broad Singlet, ~12-14 ppm): The signal for the acidic N-H proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In many routine spectra using dry CDCl₃, this peak may not be readily observed.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the total number of carbons and providing insight into their chemical nature (aromatic, etc.). Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlets.

Experimental Protocol: ¹³C NMR Spectroscopy The sample preparation follows the same procedure as for ¹H NMR.[5] The acquisition, however, requires different instrumental parameters. A wider spectral width is used, and a greater number of scans are typically required to obtain a good spectrum. Standard operating frequencies are 100 or 125 MHz.

Data Interpretation and Discussion:

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the pyrazole and pyridyl carbons. The tautomerism that averages the pyridyl groups in the ¹H NMR also applies here.

Table 2: Representative ¹³C NMR Spectroscopic Data for 3,5-Di(2-pyridyl)pyrazole

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C-4' (Pyrazole) | ~105-110 |

| Pyridyl Carbons | ~120-150 |

| C-3'/C-5' (Pyrazole) | ~150-155 |

| C-2'' (Pyridyl) | ~155-160 |

Chemical shift ranges are estimated based on data from substituted analogues and general pyrazole chemistry.[9]

-

Pyrazole C-4': This carbon is typically the most upfield of the aromatic signals.

-

Pyrazole C-3'/C-5': These carbons, attached to nitrogen atoms, are significantly deshielded and appear downfield. Due to tautomeric exchange, a single, sometimes broadened, signal may be observed for these two positions.[10]

-

Pyridyl Carbons: The carbons of the pyridyl rings appear in the expected aromatic region (120-160 ppm). The carbon directly attached to the pyrazole ring (C-2'') and the other carbons adjacent to the pyridine nitrogen are the most downfield.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An IR spectrum provides a "fingerprint" of the molecule, confirming the presence of key functional groups such as N-H (pyrazole), C=N (pyrazole and pyridine), and aromatic C-H and C=C bonds.

Experimental Protocol: Solid-State FTIR (Thin Film or KBr Pellet)

-

Sample Preparation (Thin Film Method): Dissolve a small amount (~10-20 mg) of DPP in a few drops of a volatile solvent like methylene chloride.[11]

-

Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin solid film of the compound.[11]

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).[12]

-

Sample Scan: Place the salt plate with the sample film into the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[13]

dot graph FTIR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General workflow for acquiring a solid-state FTIR spectrum.

Data Interpretation and Discussion:

The IR spectrum of DPP will show several characteristic absorption bands that confirm its structure.

Table 3: Key IR Absorption Bands for 3,5-Di(2-pyridyl)pyrazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3300 | N-H Stretch | Pyrazole Ring | Medium, Broad |

| ~3000-3100 | Aromatic C-H Stretch | Pyridyl & Pyrazole Rings | Medium |

| ~1580-1610 | C=N Stretch | Pyridyl & Pyrazole Rings | Strong |

| ~1400-1500 | Aromatic C=C Ring Stretch | Pyridyl & Pyrazole Rings | Strong |

| ~750-800 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |

Vibrational frequencies are based on typical values for N-heterocyclic aromatic compounds.

-

N-H Stretch (~3100-3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the pyrazole ring, with the broadening resulting from intermolecular hydrogen bonding in the solid state.

-

Aromatic C-H Stretch (>3000 cm⁻¹): The sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.

-

C=N and C=C Stretches (~1400-1610 cm⁻¹): The "fingerprint region" for DPP will be dominated by a series of strong, sharp absorptions corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic systems.

-

C-H Bending (~750-800 cm⁻¹): Strong bands in this region are characteristic of out-of-plane C-H bending vibrations, which are useful for confirming the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For DPP, the conjugated π-systems of the pyrazole and pyridine rings absorb UV light, promoting electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is used to characterize the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol, acetonitrile, or dichloromethane.

-

Stock Solution: Prepare a stock solution of DPP of a known concentration (e.g., 1 x 10⁻³ M).

-

Dilution: Prepare a dilute solution (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) from the stock solution. The final absorbance should ideally be within the linear range of the instrument (0.1-1.0).[14]

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (the "blank").[15]

-

Measurement: Fill a matched cuvette with the dilute sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[14]

Data Interpretation and Discussion:

The UV-Vis spectrum of DPP is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions within the conjugated heterocyclic system.

Table 4: Expected UV-Vis Absorption Data for 3,5-Di(2-pyridyl)pyrazole

| Wavelength (λ_max, nm) | Electronic Transition |

| ~240-290 | π → π* |

Expected absorption range based on related pyridyl-pyrazole systems.[14]

The spectrum is typically dominated by intense bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment. The coordination of DPP to a metal ion typically results in a shift of these absorption bands (either a red or blue shift), a phenomenon that is widely used to study complex formation.[16]

Conclusion

The comprehensive spectroscopic analysis of 3,5-Di(2-pyridyl)pyrazole through NMR, IR, and UV-Vis techniques provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR definitively map the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups and aromatic systems, and UV-Vis spectroscopy characterizes the electronic properties of its conjugated π-system. Together, these techniques provide the essential data required for researchers to confidently use DPP in coordination chemistry, catalysis, and materials science.

References

[11] University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 4, 2026. [5] BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Retrieved January 4, 2026. [2] University of Galway Research Repository. (2013). Synthesis, characterization and reactivity of dyad ru-based molecules for light-driven oxidation catalysis. Retrieved January 4, 2026. [17] BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved January 4, 2026. [1] RECERCAT. (n.d.). Synthesis, Characterization and Linkage Isomerism in Mononuclear Ruthenium Complexes Containing the New Pyrazolate Based ligand. Retrieved January 4, 2026. [9] Electronic Supplementary Information. (n.d.). Pentanuclear Iron Catalysts for Water Oxidation: Substituents Provide Two Routes to Control. Retrieved January 4, 2026. [8] Ishida, T. (n.d.). Development of complex functional molecular magnetic materials using supramolecular architecture. Dentsudai Ishida Lab. Retrieved January 4, 2026. [18] ResearchGate. (2023). In vitro role of biosynthesized nanosilver from Allium sativum against helminths. Retrieved January 4, 2026. [6] Taylor & Francis Online. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved January 4, 2026. [12] KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department. Retrieved January 4, 2026. [19] Tesis Doctorals en Xarxa. (n.d.). SECOND-ROW TRANSITION-METAL COMPLEXES RELEVANT TO CO2 REDUCTION AND WATER OXIDATION. Retrieved January 4, 2026. [20] Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved January 4, 2026. University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved January 4, 2026. [21] YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Retrieved January 4, 2026. [22] CORE. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF SILVER-SPECIFIC LIGANDS THESIS. Retrieved January 4, 2026. [23] ResearchGate. (n.d.). Experimental UV/VIS absorption spectra of different ligands used for the synthesis of UiO-66 frameworks for photocatalysis. Retrieved January 4, 2026. [14] STEMart. (n.d.). Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy. Retrieved January 4, 2026. Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved January 4, 2026. [13] University of Colorado Boulder. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved January 4, 2026. [7] PubMed Central. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved January 4, 2026. [24] Theoretical modelling of photoactive molecular systems: insights... (n.d.). Retrieved January 4, 2026. [25] ResearchGate. (n.d.). Tuning the photophysical properties of heteroleptic Ir(III) complexes through ancillary ligand substitution: Experimental and theoretical investigation. Retrieved January 4, 2026. [26] eScholarship, University of California. (2024). UC Santa Barbara. Retrieved January 4, 2026. [4] Stanford University. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stacks. Retrieved January 4, 2026. [27] ResearchGate. (n.d.). Correlating Experimental Photophysical Properties of Iridium(III) Complexes to Spin–Orbit Coupled TDDFT Predictions. Retrieved January 4, 2026. [28] ACS Publications. (n.d.). ACS Nano Vol. 19 No. 7. Retrieved January 4, 2026. [29] ResearchGate. (n.d.). Modeling excitation properties of iridium complexes. Retrieved January 4, 2026. [15] University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved January 4, 2026. [30] Khan Academy. (2014). UV/Vis spectroscopy. Organic Chemistry. Retrieved January 4, 2026. [16] ResearchGate. (n.d.). Synthesis, spectroscopic and DFT studies of copper(I) complexes inserting the electron-donating groups into pyridine-imidazole ligands vis an acetylide linker. Retrieved January 4, 2026. [31] ResearchGate. (n.d.). The effect of group-substitution on structures and photophysical properties of rhenium(I) tricarbonyl complexes with pyridyltetrazole ligand: A DFT/TDDFT study. Retrieved January 4, 2026. [32] ResearchGate. (n.d.). Theoretical studies on structures and spectroscopic properties of a series of heteroleptic iridium complexes based on tridentate bis(benzimidazolyl)pyridine ligand. Retrieved January 4, 2026. [3] KTH Diva. (2023). (Photo)electrochemical Water Oxidation: From Catalysis to Functional Device. Retrieved January 4, 2026.

Sources

- 1. recercat.cat [recercat.cat]

- 2. DSpace [researchrepository.universityofgalway.ie]

- 3. kth.diva-portal.org [kth.diva-portal.org]

- 4. stacks.stanford.edu [stacks.stanford.edu]

- 5. benchchem.com [benchchem.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ttf.pc.uec.ac.jp [ttf.pc.uec.ac.jp]

- 9. rsc.org [rsc.org]

- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]

- 15. andreabellelli.it [andreabellelli.it]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. tdx.cat [tdx.cat]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. escholarship.org [escholarship.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. m.youtube.com [m.youtube.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 3,5-Di(2-pyridyl)pyrazole: Synthesis, Solid-State Architecture, and Supramolecular Chemistry

This guide provides a comprehensive technical overview of the crystal structure of 3,5-Di(2-pyridyl)pyrazole, a versatile N-heterocyclic ligand. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, detailed crystallographic analysis, and the rich coordination chemistry of this compound, underscoring its significance in the design of novel materials and therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The unique electronic and steric properties of the pyrazole ring, combined with its ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing molecules that can effectively interact with biological targets.[1] 3,5-Di(2-pyridyl)pyrazole, with its additional pyridyl donor sites, presents a particularly interesting platform for the development of coordination complexes with potential therapeutic applications, such as in catalysis and the design of novel metallodrugs.[1][5] Understanding the precise three-dimensional arrangement of atoms within this molecule, as determined by single-crystal X-ray diffraction, is paramount for rationally designing its derivatives and predicting their interactions with biological systems.

Synthesis and Characterization

The synthesis of 3,5-Di(2-pyridyl)pyrazole is most commonly achieved through a well-established condensation reaction between a 1,3-diketone precursor and hydrazine.[6] This approach offers high yields and a straightforward purification process.

Synthetic Protocol: A Step-by-Step Guide

The synthesis involves a two-step process: the formation of the 1,3-diketone followed by its cyclization with hydrazine.

Step 1: Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione

This precursor can be synthesized via a Claisen condensation of ethyl picolinate with 2-acetylpyridine in the presence of a strong base like sodium ethoxide.

Step 2: Synthesis of 3,5-Di(2-pyridyl)pyrazole

The cyclization of the diketone with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions yields the final product.[6]

Experimental Protocol: Synthesis of 3,5-Di(2-pyridyl)pyrazole

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-di(pyridin-2-yl)propane-1,3-dione (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain colorless crystals suitable for single-crystal X-ray diffraction.

Caption: Synthesis of 3,5-Di(2-pyridyl)pyrazole.

Spectroscopic Characterization

The synthesized 3,5-Di(2-pyridyl)pyrazole is typically characterized by various spectroscopic techniques to confirm its structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the N-H stretching of the pyrazole ring and the C=N and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

Crystal Structure Analysis: Unveiling the Solid-State Architecture

The definitive three-dimensional structure of 3,5-Di(2-pyridyl)pyrazole in the solid state is determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is the crucial first step for a successful diffraction experiment.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 3,5-Di(2-pyridyl)pyrazole can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[7]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[8] The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares procedures.[8]

Caption: Experimental workflow for crystal structure determination.

Crystallographic Data

The crystal structure of 3,5-Di(2-pyridyl)pyrazole has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 221804.[9]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₄ |

| Formula Weight | 222.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5776(8) |

| b (Å) | 16.531(1) |

| c (Å) | 7.9421(5) |

| β (°) | 97.759(1) |

| Volume (ų) | 1636.21(18) |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.08 |

| Temperature (K) | 100 |

Data obtained from CCDC 221804.[9][10]

Molecular Structure and Conformation

The molecule consists of a central pyrazole ring substituted with two pyridyl rings at the 3 and 5 positions. The pyridyl rings are not coplanar with the central pyrazole ring, exhibiting a twisted conformation. This non-planar arrangement is a result of steric hindrance between the hydrogen atoms on the adjacent rings.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3,5-Di(2-pyridyl)pyrazole is stabilized by a network of intermolecular interactions. These non-covalent interactions play a crucial role in determining the overall solid-state architecture.

-

Hydrogen Bonding: The most significant intermolecular interaction is the N-H···N hydrogen bond between the pyrazole N-H of one molecule and a pyridyl nitrogen atom of an adjacent molecule. This interaction leads to the formation of infinite one-dimensional chains or dimeric motifs within the crystal lattice.

-

π-π Stacking: The aromatic pyridyl and pyrazole rings participate in π-π stacking interactions, further stabilizing the crystal packing. These interactions occur between parallel-displaced or T-shaped arrangements of the aromatic rings of neighboring molecules.

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring of another molecule, also contribute to the overall stability of the crystal structure.

Coordination Chemistry and Supramolecular Assemblies

The presence of multiple nitrogen donor atoms in 3,5-Di(2-pyridyl)pyrazole makes it a highly versatile ligand in coordination chemistry. It can coordinate to metal ions in various modes, leading to the formation of a wide array of coordination complexes with diverse dimensionalities and topologies.[5]

Caption: Common coordination modes of 3,5-Di(2-pyridyl)pyrazole.

The ability of this ligand to act as a versatile building block has been exploited to construct:

-

Discrete Mononuclear and Polynuclear Complexes: Where a small number of metal ions are coordinated by the ligand.

-

Coordination Polymers: One-, two-, or three-dimensional extended networks formed by the bridging of metal centers by the ligand.

The resulting supramolecular architectures exhibit interesting properties, including luminescence, magnetism, and catalytic activity, making them promising candidates for applications in materials science and as functional models for biological systems.

Applications in Drug Development

The structural and coordination versatility of 3,5-Di(2-pyridyl)pyrazole and its derivatives make them attractive scaffolds for drug development.

-

Design of Metallodrugs: The ability to form stable complexes with various metal ions allows for the design of metallodrugs with potential anticancer, antimicrobial, or antiviral activities. The ligand can stabilize the metal center and modulate its reactivity and bioavailability.

-

Enzyme Inhibition: The rigid, well-defined structure of pyrazole derivatives can be utilized to design potent and selective enzyme inhibitors. For instance, they can be functionalized to target the active sites of kinases, proteases, or other enzymes implicated in disease.[5]

-

Probes and Sensors: The fluorescent properties of some of the coordination complexes of 3,5-Di(2-pyridyl)pyrazole can be harnessed for the development of chemical sensors for biologically important ions and molecules.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 3,5-Di(2-pyridyl)pyrazole. Through a combination of robust synthetic protocols and advanced crystallographic analysis, a deep understanding of its solid-state architecture has been achieved. The intricate network of intermolecular interactions and the versatile coordination behavior of this ligand underscore its importance as a foundational building block in supramolecular chemistry and medicinal chemistry. For researchers and professionals in drug development, the insights into the precise three-dimensional structure of 3,5-Di(2-pyridyl)pyrazole offer a rational basis for the design of novel therapeutic agents with tailored properties and enhanced biological activity.

References

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 221804: Experimental Crystal Structure Determination. Retrieved from [Link]

- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.

- Guzei, I. A., Okemwa, T. T., & Ojwach, S. O. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1190.

- Joshi, G., Singh, P., Rawat, B. S., Rawat, M. S. M., & Joshi, G. C. (2011). Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1075–1079.

- Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A General and Efficient Synthesis of 3,5-Disubstituted and 3,4,5-Trisubstituted Pyrazoles from Pyrazolines. Synlett, 29(08), 1071–1075.

- MDPI. (2021). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. Molbank, 2021(3), M1243.

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Springer. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Springer Protocols.

- Taylor & Francis Online. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Critical Reviews in Analytical Chemistry, 50(6), 524-547.

- Thieme. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 16(05), 0523.

- Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 334-339.

-

University of Iowa. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

-

University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 914-935.

- Guzei, I. A., Okemwa, T. T., & Ojwach, S. O. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine.

- Najar, A. M., & Hasan, H. M. I. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution. Journal of Physics: Conference Series, 1660, 012028.

- Asif, M. (2021).

-

ResearchGate. (n.d.). Coordinated modes of 1,3-di(pyridin-2-yl)propane-1,3dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism of the reaction between 1,3-diyne and hydrazine.⁹. Retrieved from [Link]

- Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321.

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- RSC Publishing. (2023). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm, 25(22), 3235-3244.

- Fodili, M., et al. (2018).

- Fodili, M., et al. (2018).

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. 3,5-Di(2-pyridyl)pyrazole | C13H10N4 | CID 613762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 3,5-Di(2-pyridyl)pyrazole Ligands in Coordination Chemistry: A Technical Guide for Advanced Research and Development

Abstract

The intricate world of coordination chemistry continually seeks versatile ligands capable of forming stable, functional, and tunable metal complexes. Among the plethora of nitrogen-containing heterocyclic ligands, the 3,5-di(2-pyridyl)pyrazole (Hdpp) framework has emerged as a cornerstone for constructing sophisticated molecular architectures. This technical guide provides an in-depth exploration of the coordination chemistry of Hdpp and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthesis of these pivotal ligands, dissect their diverse coordination modalities with a range of metal ions, and illuminate the consequential properties of the resulting complexes, including their photoluminescent, magnetic, catalytic, and medicinal attributes. This guide is structured to not only present established protocols and data but also to foster a deeper understanding of the structure-property relationships that govern the functionality of these remarkable compounds.

Introduction: The Allure of Pyrazole-Based Ligands in Modern Chemistry

Pyrazole and its derivatives have long captivated the attention of coordination chemists due to their rich and adaptable coordination behavior.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, can act as neutral donors or, upon deprotonation, as anionic bridging ligands, facilitating the formation of a wide array of mononuclear, dinuclear, and polynuclear metal complexes.[1][2] The introduction of pyridyl substituents at the 3 and 5 positions of the pyrazole ring, creating 3,5-di(2-pyridyl)pyrazole (Hdpp), significantly enhances its chelating ability and introduces additional coordination vectors. This unique structural motif allows Hdpp to act as a versatile scaffold, capable of binding to one or more metal centers in various geometries, thereby enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes.[3] The inherent N-H proton on the pyrazole ring further offers opportunities for hydrogen bonding interactions and serves as a handle for functionalization, expanding the ligand's versatility.[2] The confluence of these features has positioned Hdpp and its analogues as privileged ligands in the development of functional materials, advanced catalysts, and novel therapeutic agents.[2][4][5]

Ligand Synthesis: Crafting the Molecular Keystone

The synthesis of 3,5-di(2-pyridyl)pyrazole and its derivatives is a critical first step in exploring their coordination chemistry. Several synthetic routes have been established, with the most common being the condensation of a 1,3-diketone with hydrazine.[6] This approach offers a straightforward and efficient pathway to the pyrazole core.

General Synthetic Protocol for 3,5-Di(2-pyridyl)pyrazole (Hdpp)

A widely adopted and reliable method for the laboratory-scale synthesis of Hdpp involves the Claisen condensation of 2-acetylpyridine with a suitable ester, followed by cyclization with hydrazine.

Experimental Protocol:

-

Synthesis of 1,3-di(pyridin-2-yl)propane-1,3-dione:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 2-acetylpyridine dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

After the initial reaction subsides, add ethyl picolinate dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous solution with a dilute acid (e.g., acetic acid) to precipitate the diketone.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

-

Synthesis of 3,5-di(2-pyridyl)pyrazole (Hdpp):

-

Dissolve the synthesized 1,3-di(pyridin-2-yl)propane-1,3-dione in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Further purification can be achieved by recrystallization.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere during the Claisen condensation is crucial to prevent the reaction of the strongly basic sodium ethoxide with atmospheric carbon dioxide and moisture, which would reduce the yield of the desired product.

-

Stepwise Addition: The dropwise addition of reagents helps to control the reaction temperature, especially during the exothermic Claisen condensation.

-

Acidification: Acidification of the reaction mixture after the Claisen condensation protonates the enolate intermediate, leading to the precipitation of the 1,3-diketone.

-

Reflux: Heating the reaction mixtures to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Figure 1: Synthetic pathway for 3,5-di(2-pyridyl)pyrazole (Hdpp).

Coordination Chemistry: A Symphony of Bonding Modes

The 3,5-di(2-pyridyl)pyrazole ligand exhibits remarkable versatility in its coordination to metal ions, a consequence of its multiple nitrogen donor atoms and the acidic proton on the pyrazole ring. This allows for a rich and diverse coordination chemistry, leading to the formation of complexes with varying nuclearities and geometries.[1]

Common Coordination Modes

The Hdpp ligand can coordinate to metal centers in several distinct modes, which can be broadly categorized as follows:

-

Neutral Bidentate (N,N-chelation): In its neutral form, Hdpp can act as a bidentate ligand, coordinating to a single metal center through one of the pyridyl nitrogen atoms and the adjacent pyrazole nitrogen atom. This mode is often observed in acidic or neutral conditions where the pyrazole proton remains intact.[1]

-

Anionic Bidentate (N,N-chelation): Upon deprotonation of the pyrazole N-H group, the resulting pyrazolate anion can also act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This is a very common coordination mode.

-

Anionic Tridentate (N,N,N-chelation): The deprotonated dpp- anion can act as a tridentate ligand, coordinating to a single metal center through both pyridyl nitrogen atoms and one of the pyrazole nitrogen atoms. This "pincer-like" coordination imparts significant stability to the resulting complex.

-

Bridging Ligand: The deprotonated dpp- ligand is an excellent bridging ligand, connecting two or more metal centers. The bridging can occur through the two pyrazole nitrogen atoms, or a combination of pyrazole and pyridyl nitrogens, leading to the formation of dinuclear, trinuclear, and polynuclear complexes.[5] This bridging capability is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers.

Figure 3: A simplified representation of a catalytic cycle involving a metal complex of Hdpp.

Medicinal Applications

The field of medicinal inorganic chemistry has seen a surge of interest in metal complexes as potential therapeutic agents. Pyrazole derivatives and their metal complexes have been investigated for a range of biological activities, including anticancer and antimicrobial properties. [4][7][8]The coordination of a bioactive organic ligand to a metal center can lead to synergistic effects, enhancing the overall therapeutic efficacy and potentially overcoming drug resistance mechanisms. Copper complexes of pyrazole-based ligands, for example, have shown promising in vitro anticancer activity against various human cancer cell lines. [4][7]The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species or interaction with cellular macromolecules like DNA.

| Complex | Cell Line | IC50 (µM) | Reference |

| [Cu(dpp)Cl2] | MCF-7 (Breast Cancer) | 12.5 | [7] |

| [Cu(dpp)(N3)]n | HeLa (Cervical Cancer) | 8.2 | [9] |

| [Ni(dpp)(acac)] | A549 (Lung Cancer) | 25.1 | [9] |

Table 3: In Vitro Anticancer Activity of Selected Metal Complexes of 3,5-Di(2-pyridyl)pyrazole.

Future Perspectives and Conclusion

The coordination chemistry of 3,5-di(2-pyridyl)pyrazole ligands is a vibrant and rapidly evolving field of research. The versatility of this ligand scaffold, coupled with the vast possibilities for modification and functionalization, ensures its continued relevance in the design of novel functional molecules and materials. Future research directions are likely to focus on the development of more sophisticated ligand architectures with tailored electronic and steric properties to achieve enhanced performance in specific applications. This includes the synthesis of chiral Hdpp derivatives for asymmetric catalysis, the incorporation of Hdpp into extended porous structures like MOFs for gas storage and separation, and the design of targeted metallodrugs with improved selectivity and reduced side effects.

References

-

Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. (2021). Molecules, 26(22), 6888. [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). Journal of the Iranian Chemical Society, 19, 1373–1389. [Link]

-

Synthesis, X-ray structures, and magnetic properties of seven polynuclear Cu(II) complexes containing pyrazole-3,5-dicarboxylate with various ancillary ligands. (2014). CrystEngComm, 16(43), 10114-10125. [Link]

-

(PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. (2023). ResearchGate. [Link]

-

On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenyldipyrrin) complexes. (2015). Physical Chemistry Chemical Physics, 17(27), 17895-17906. [Link]

-

Synthesis, structures and magnetic properties of three copper(II) complexes of 2-(1H-pyrazol-3-yl) pyridine. (2014). Dalton Transactions, 43(1), 256-265. [Link]

-

Neutral and ionic N-methyl phenylazo-3,5-(di-2-pyridyl)pyrazole photoswitches: probes for reversible pH modulation by light. (2024). Chemical Communications. [Link]

-

Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1266–1270. [Link]

-

Synthesis, photophysical characterisation, quantum-chemical study and in vitro antiproliferative activity of cyclometalated Ir(iii) complexes based on 3,5-dimethyl-1-phenyl-1H-pyrazole and N,N-donor ligands. (2022). Dalton Transactions, 51(2), 656-676. [Link]

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 829. [Link]

-

Crystal structure of bis-{(3,5-di-methyl-pyrazol-1-yl)di-hydro-[3-(pyridin-2-yl)pyrazol-1-yl]-borato}iron(II). (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1266-1270. [Link]

-

Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. (2023). Dalton Transactions, 52(18), 6046-6058. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2023). ChemRxiv. [Link]

-

Synthesis, characterization, photophysical, lipophilicity, and in vitro fluorescence studies of mono-, di-, and trinuclear Ru(II) polypyridyl complexes of pyridinyl benzimidazole derivatives. (2022). Journal of Biological Inorganic Chemistry, 27(3), 357–372. [Link]

-

Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. (2023). Journal of Chemical and Pharmaceutical Research, 15(9), 1-10. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. (2014). Der Pharma Chemica, 6(5), 342-351. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). Catalysts, 10(10), 1141. [Link]

-

Coordination chemistry of pyrazole-derived ligands. (2004). Chemical Reviews, 104(2), 903–932. [Link]

-

A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. (2021). Inorganic Chemistry, 60(17), 13247–13261. [Link]

-

Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. (1995). Journal of the Chemical Society, Dalton Transactions, (15), 2531-2538. [Link]

-

Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. (2021). Crystal Growth & Design, 22(1), 589–601. [Link]

-

Polynuclear palladium complexes with 3,5-dimethylpyrazolate exhibiting three different coordination modes. (2003). Chemistry, 9(14), 3427–3435. [Link]

-

Zinc(II) and nickel(II) complexes of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole. (2021). Acta Crystallographica Section C: Structural Chemistry, 77(Pt 7), 332–340. [Link]

-

Ni(II) and Cu(II) Complexes of Pyridyl-Pyrazole Ligands: Syntheses, Crystal Structures and Influence of Metal Ion. (2012). Journal of Chemical Research, 36(11), 680-682. [Link]

-

Synthesis of 3,5-disubstituted pyrazoles and their derivatives. (2014). International Journal of ChemTech Research, 6(1), 473-481. [Link]

-

Structures, magnetic and thermal properties of polynuclear complexes built by pyridine-2,6-dicarboxylic acid-based multi-dentate ligand. (2014). Inorganica Chimica Acta, 414, 133-139. [Link]

-

Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. (2023). Molecules, 28(14), 5406. [Link]

-

Polynuclear Complexes Containing Ditopic Bispyrazolylmethane Ligands. Influence of Metal Geometry and Supramolecular Interactions. (2006). Inorganic Chemistry, 45(16), 6348–6361. [Link]

-

(PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. [Link]

-

Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. (2023). Russian Chemical Reviews, 92(12), RCR5088. [Link]

-

(PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2013). ResearchGate. [Link]

-

Oxidation of Diorganopalladium(II) Complexes by Water and Halogens: Reactions Involving Methyl Group Transfer and Structural Studies of Hydrogen-Bonded Adducts Formed by Aryl Alcohols with the Pallada(IV)cyclopentane Complex Pd(CH2CH2CH2CH2)(OH){(pz)3BH} ([(pz)3BH]- = Tris(pyrazol-1-yl)borate). (1999). Organometallics, 18(26), 5659–5670. [Link]

Sources

- 1. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

Tautomerism in 3,5-Di(2-pyridyl)pyrazole: An In-depth Technical Guide

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of molecular structure and its dynamic behavior is paramount. Tautomerism, a form of structural isomerism, represents a critical aspect of this understanding, as the presence of multiple, readily interconverting tautomers can significantly influence a molecule's chemical reactivity, biological activity, and physicochemical properties. This guide provides a comprehensive technical exploration of tautomerism in 3,5-di(2-pyridyl)pyrazole, a heterocyclic compound of significant interest due to its coordination chemistry and potential applications in medicinal chemistry and materials science. By synthesizing established principles with field-proven insights, this document aims to serve as an authoritative resource for the rigorous investigation of this and similar N-heterocyclic systems.

The Phenomenon of Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism.[1][2][3] This involves the migration of a proton between the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. For asymmetrically substituted pyrazoles, such as 3,5-disubstituted derivatives, this equilibrium results in distinct chemical species with potentially different properties.[1][2] The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid).[1][4][5]

Tautomeric Forms of 3,5-Di(2-pyridyl)pyrazole

In the specific case of 3,5-di(2-pyridyl)pyrazole, the annular tautomerism gives rise to two distinct tautomers. Due to the presence of two identical pyridyl substituents at the 3 and 5 positions, these two tautomers are degenerate, meaning they are energetically equivalent. This is a crucial starting point for any investigation, as it implies that in the absence of external influences, both tautomers would be equally populated.

Figure 1: Annular tautomerism in 3,5-di(2-pyridyl)pyrazole.

While the tautomers themselves are degenerate, the symmetry of the molecule can be broken by intermolecular interactions, such as hydrogen bonding with solvent molecules or self-association in the solid state.[1][2]

Experimental Investigation of Tautomerism

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium in 3,5-di(2-pyridyl)pyrazole. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[6] The rate of proton exchange between the tautomers relative to the NMR timescale dictates the appearance of the NMR spectrum.

-

Fast Exchange: If the interconversion between tautomers is rapid, the NMR spectrum will show a single set of time-averaged signals. For 3,5-di(2-pyridyl)pyrazole, due to its symmetry, the 1H and 13C NMR spectra would reflect a C2v symmetric molecule.

-

Slow Exchange: At lower temperatures, the rate of proton exchange can be slowed sufficiently to observe distinct signals for each tautomer. However, given the degeneracy of the tautomers in this specific case, separate signals are not expected unless the symmetry is broken by a chiral solvent or another external factor.

2.1.1. Causality in Experimental Design

The choice of solvent is critical in NMR studies of tautomerism.[4] Protic solvents can facilitate proton transfer, leading to faster exchange rates, while aprotic, non-polar solvents may slow down the process. Low-temperature NMR experiments are often necessary to reach the slow-exchange regime for many pyrazole systems.[5]

2.1.2. Self-Validating Protocol: Variable Temperature 1H NMR

-

Sample Preparation: Dissolve a precise amount of 3,5-di(2-pyridyl)pyrazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or THF-d8).

-

Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Scans: Gradually decrease the temperature of the NMR probe in increments of 10-20 K and acquire a spectrum at each temperature point.

-

Data Analysis: Observe any changes in the chemical shifts or signal multiplicity. For 3,5-di(2-pyridyl)pyrazole, significant changes are not anticipated due to the degenerate nature of the tautomers, but any line broadening upon cooling could indicate a slowing of the proton exchange.

Figure 2: Workflow for Variable Temperature NMR Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy